

ABN401: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

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Compound of Interest

Compound Name: ABN401

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ABN401 is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] In the landscape of targeted cancer therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of **ABN401**'s cross-reactivity with other tyrosine kinases, supported by experimental data.

Kinase Selectivity Profile

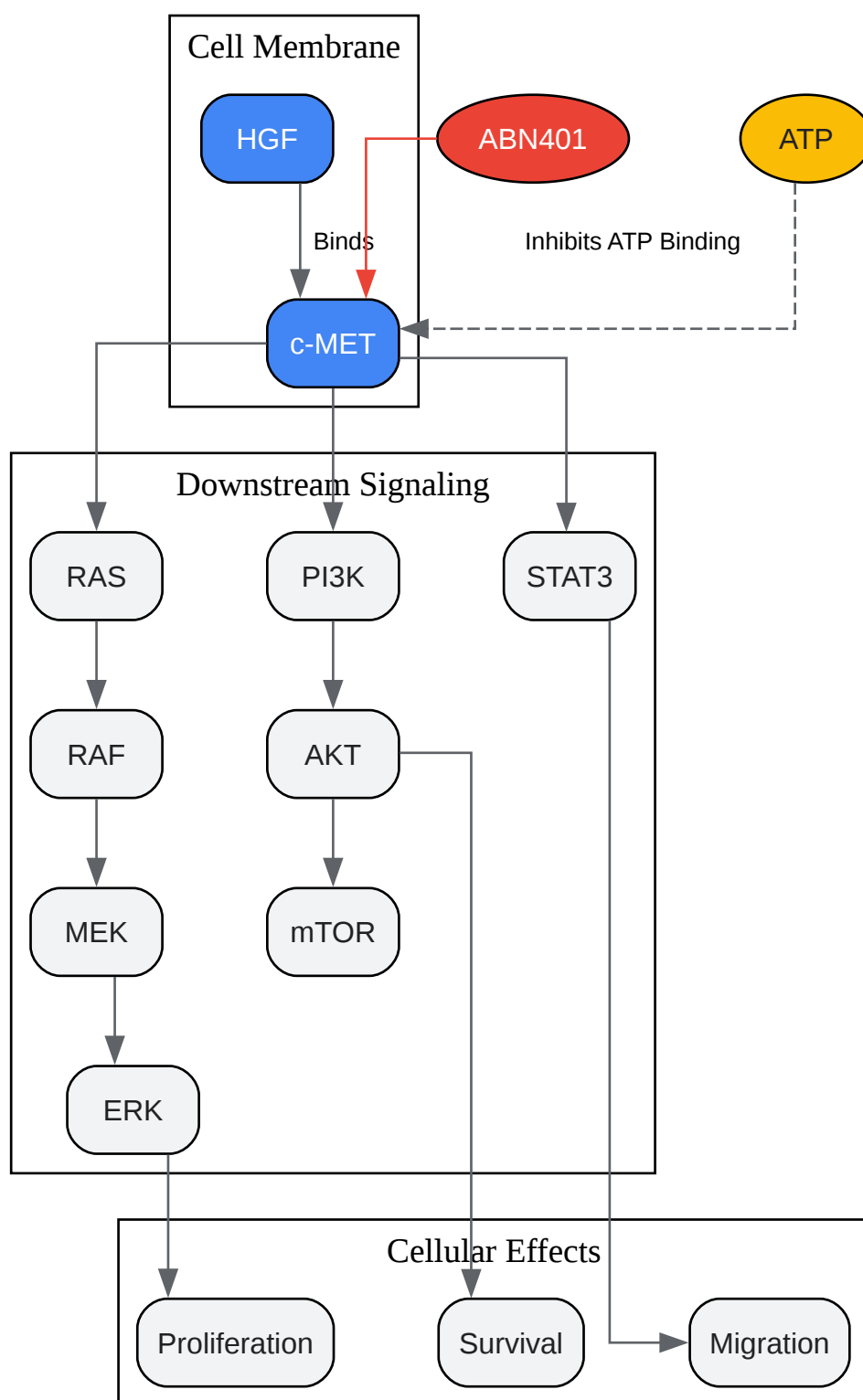
A comprehensive kinase selectivity profile of **ABN401** was performed against a panel of 571 kinases, which included 369 wildtype and 202 mutant kinases.[1] The results underscore the high selectivity of **ABN401** for its primary target, c-MET.

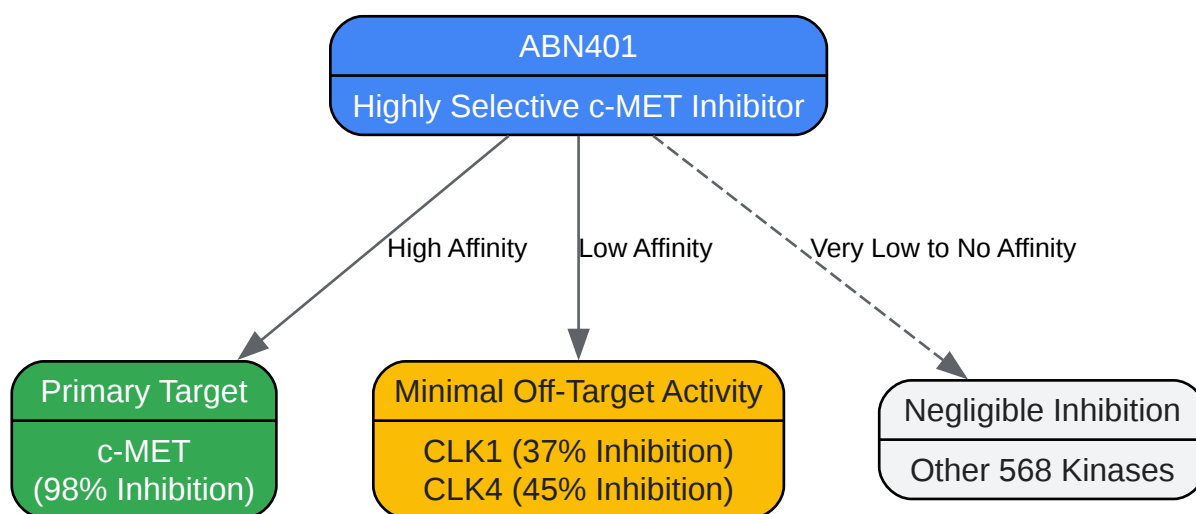
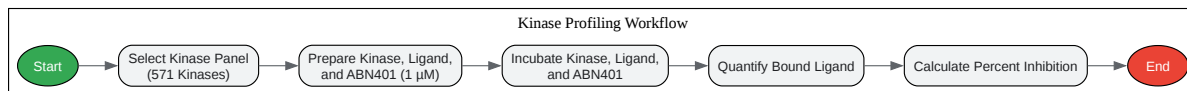
At a concentration of 1 μ M, **ABN401** demonstrated 98% inhibition of MET kinase activity.[1] Notably, minimal cross-reactivity was observed with other kinases. The only other kinases to show significant inhibition were CLK1 and CLK4, with 37% and 45% inhibition, respectively.[1] The IC₅₀ value of **ABN401** for c-MET is 10 nM. This high degree of selectivity suggests a favorable safety profile with a lower likelihood of off-target toxicities.

Target Kinase	Percent Inhibition (at 1 μ M ABN401)	IC50 (nM)	Kinase Family
MET	98%	10	Tyrosine Kinase
CLK1	37%	Not Reported	CMGC
CLK4	45%	Not Reported	CMGC

Mechanism of Action and Signaling Pathway

ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Dysregulation of the HGF/c-MET signaling axis is implicated in various aspects of tumorigenesis, including cell proliferation, survival, migration, and invasion. By selectively inhibiting c-MET, **ABN401** effectively abrogates these oncogenic signals.





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References

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- 2. Facebook [cancer.gov]
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